N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidobenzimidazole core, a pyridinyl group, and a chloromethoxyphenyl moiety. Its molecular formula is C23H16ClN5O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the pyridinyl group and the chloromethoxyphenyl moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloromethoxyphenyl moiety can undergo substitution reactions, where the chlorine or methoxy groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets. The pyrimidobenzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: This compound shares the chloromethoxyphenyl moiety but differs in its core structure.
Other Pyrimidobenzimidazole Derivatives: Compounds with similar cores but different substituents can exhibit varying properties and applications.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is unique due to its combination of a pyrimidobenzimidazole core, a pyridinyl group, and a chloromethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H18ClN5O3 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-21-10-9-15(12-16(21)25)27-22(31)14-29-19-7-2-3-8-20(19)30-23(32)13-18(28-24(29)30)17-6-4-5-11-26-17/h2-13H,14H2,1H3,(H,27,31) |
InChI Key |
FSJVMQFRKRCTLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5)Cl |
Origin of Product |
United States |
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